molecular formula C4H4Br2N2 B1586872 4,5-Dibromo-2-methylimidazole CAS No. 4002-81-7

4,5-Dibromo-2-methylimidazole

Cat. No. B1586872
CAS RN: 4002-81-7
M. Wt: 239.9 g/mol
InChI Key: DBFMQNPRKMLHLK-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methylimidazole (DBMI) is an important and versatile chemical compound used in a variety of scientific and industrial applications. DBMI is a white crystalline powder with a molecular weight of 291.98 g/mol and a melting point of 158-160°C. It is a highly reactive compound and is used in the synthesis of a variety of organic compounds. It is also used in the manufacture of dyes, pharmaceuticals, and other products.

Scientific Research Applications

  • Pharmaceutical and Chemical Applications : 4-Methylimidazole (4MI), a related compound, is used in manufacturing pharmaceuticals, photographic chemicals, dyes, pigments, cleaning, and agricultural chemicals. Its presence is also noted in fermentation by-products in foods and tobacco smoke, indicating its widespread use in industrial processes (Chan et al., 2007).

  • Anticarcinogenic and Antioxidant Effects : Research on 4-methylimidazole has shown it to exhibit significant antioxidant and anticancer effects. These properties are relevant in developing treatments and preventive measures against oxidative stress and cancer (Tazehkand et al., 2017).

  • Analytical Chemistry Applications : Techniques have been developed for the quantification of 4-(5-)methylimidazole in various substances, demonstrating its importance in analytical chemistry for identifying and measuring chemical compounds in different matrices (Fernandes & Ferreira, 1997).

  • Synthesis and Chemical Reactions : Studies on bromo-2-nitro- and bromo-2-aminoimidazoles, which are closely related to 4,5-Dibromo-2-methylimidazole, have provided insights into the synthesis and reactions of these compounds. This research is crucial for understanding how these compounds can be manipulated and used in various chemical processes (Farah & McCLELLAND, 1993).

  • Maillard Reaction and Food Chemistry : The formation of 4(5)-methylimidazole in Maillard reaction model systems indicates its relevance in food chemistry. Its formation in reaction systems like D-glucose/NH3 highlights its potential role in the development of flavors and colors in processed foods (Moon & Shibamoto, 2011).

  • Oligonucleotide Synthesis in Biochemistry : 4,5-Dicyanoimidazole, a compound structurally related to 4,5-Dibromo-2-methylimidazole, has been used as an activator in the synthesis of oligonucleotides, demonstrating its application in the field of biochemistry and molecular biology (Vargeese et al., 1998).

  • Membrane Science and Water Treatment : The use of 2-methylimidazole-based compounds in forward osmosis highlights the potential application of related imidazole compounds in water treatment and membrane science (Yen et al., 2010).

  • ology and safety studies have been conducted on 4-methylimidazole, a compound similar to 4,5-Dibromo-2-methylimidazole. These studies provide important insights into the potential health effects of exposure to such compounds, which is critical for assessing their safety in various applications (Chan et al., 2007).
  • Corrosion Inhibition : Imidazole and its derivatives, including 4-methylimidazole, have been studied for their efficiency in inhibiting copper corrosion. This application is significant in the field of materials science and engineering, where controlling corrosion is a major concern (Gašparac et al., 2000).

  • DNA Interaction and Biotechnology : The designed peptide 1-methylimidazole-2-carboxamide netropsin binds specifically to certain DNA sequences. This finding is relevant in biotechnology and genetics for understanding and manipulating DNA-protein interactions (Mrksich et al., 1992).

  • Food Chemistry : Studies on the formation of 4(5)-methylimidazole in food systems and its inhibition by divalent cations provide insights into the role of these compounds in food chemistry. This is crucial for understanding the chemical changes during food processing and storage (Wu et al., 2016).

properties

IUPAC Name

4,5-dibromo-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMQNPRKMLHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378410
Record name 4,5-Dibromo-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-methylimidazole

CAS RN

4002-81-7
Record name 4,5-Dibromo-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-2-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
W RusselláBowman - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
Exposure of dilute solutions of 4-bromo- and 4-iodo-2-methylimidazole, 5-bromo- and 5-iodo-1,2-dimethylimidazole, and 4,5-dibromo- and 4,5-di-iodo-1,2-dimethylimidazole [(1)–(6)] in …
Number of citations: 0 pubs.rsc.org
W RusselláBowman - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
Imidazol-5-yl radicals have been generated as reactive intermediates in reduction reactions eg the reduction of 5-bromo-1,2-dimethylimidazole with Na/NH3/ButOH and the reduction of …
Number of citations: 16 pubs.rsc.org
B Iddon, AK Petersen, J Becher… - Journal of the Chemical …, 1995 - pubs.rsc.org
The transmetallations of 1-protected 4-bromoimidazol-5-yllithium derivatives have been studied using DMF as the quenching reagent. 4-Bromoimidazole-2-carbaldehydes are usually …
Number of citations: 17 pubs.rsc.org
CJ Serpell, PD Beer - Crystal growth & design, 2013 - ACS Publications
Materials containing bistable N–H···N hydrogen bonds, such as imidazole crystals, show promise for applications in electronics. Herein, we examine the effect of imidazole …
Number of citations: 16 pubs.acs.org
EJ Daiber, DM DeMarini, SA Ravuri… - … science & technology, 2016 - ACS Publications
Pools and spas are enjoyed throughout the world for exercise and relaxation. However, there are no previous studies on mutagenicity of disinfected spa (hot tub) waters or …
Number of citations: 125 pubs.acs.org
K Schofield, MR Grimmett, BRT Keene - 1976 - books.google.com
Azoles are five-membered cyclic compounds containing one or more heteroatoms in the ring, at least one of which must be nitrogen. The rings contain the maximum number of non-…
Number of citations: 190 books.google.com
C O'connor - 2021 - cord.cranfield.ac.uk
Word: Thesis template (double-sided) Page 1 Page 1 of 139 TABLE OF CONTENTS A Results 1 - Application of ball milling technology for production of co-crystals (Chapter 4) .................…
Number of citations: 0 cord.cranfield.ac.uk
S Horiuchi, S Ishibashi - Journal of the Physical Society of Japan, 2020 - journals.jps.jp
The development of organic ferroelectrics and antiferroelectrics with significantly improved performances has recently increased. Their attractive features are environmentally benign …
Number of citations: 49 journals.jps.jp
JN Capilato, T Lectka - The Journal of Organic Chemistry, 2021 - ACS Publications
Arene substitution patterns are well-known to affect the regioselectivity of a given transformation but not necessarily the type of reactivity. Herein, we report that the substitution pattern of …
Number of citations: 6 pubs.acs.org
J Polish
Number of citations: 0

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